Cas no 2171694-48-5 (2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}propanamide)

2-Amino-3-{(3-methylfuran-2-yl)methylsulfanyl}propanamide is a sulfur-containing organic compound featuring a furan moiety and a propanamide backbone. Its structure combines a thioether linkage with a reactive amino group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of the 3-methylfuran group enhances its potential for derivatization, while the thioether bridge contributes to stability and bioactivity. This compound is particularly valuable in medicinal chemistry for designing enzyme inhibitors or bioactive molecules due to its balanced lipophilicity and functional group compatibility. Its well-defined structure ensures reproducibility in synthetic applications, making it a reliable building block for research and industrial use.
2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}propanamide structure
2171694-48-5 structure
Product name:2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}propanamide
CAS No:2171694-48-5
MF:C9H14N2O2S
Molecular Weight:214.284660816193
CID:5995759
PubChem ID:165519913

2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}propanamide 化学的及び物理的性質

名前と識別子

    • 2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}propanamide
    • EN300-1290354
    • 2-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}propanamide
    • 2171694-48-5
    • インチ: 1S/C9H14N2O2S/c1-6-2-3-13-8(6)5-14-4-7(10)9(11)12/h2-3,7H,4-5,10H2,1H3,(H2,11,12)
    • InChIKey: XFPHPPFKFHFWMH-UHFFFAOYSA-N
    • SMILES: S(CC1=C(C)C=CO1)CC(C(N)=O)N

計算された属性

  • 精确分子量: 214.07759887g/mol
  • 同位素质量: 214.07759887g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 201
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 108Ų
  • XLogP3: -0.1

2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1290354-50mg
2-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}propanamide
2171694-48-5
50mg
$827.0 2023-10-01
Enamine
EN300-1290354-250mg
2-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}propanamide
2171694-48-5
250mg
$906.0 2023-10-01
Enamine
EN300-1290354-500mg
2-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}propanamide
2171694-48-5
500mg
$946.0 2023-10-01
Enamine
EN300-1290354-1.0g
2-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}propanamide
2171694-48-5
1g
$0.0 2023-06-07
Enamine
EN300-1290354-100mg
2-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}propanamide
2171694-48-5
100mg
$867.0 2023-10-01
Enamine
EN300-1290354-10000mg
2-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}propanamide
2171694-48-5
10000mg
$4236.0 2023-10-01
Enamine
EN300-1290354-2500mg
2-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}propanamide
2171694-48-5
2500mg
$1931.0 2023-10-01
Enamine
EN300-1290354-5000mg
2-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}propanamide
2171694-48-5
5000mg
$2858.0 2023-10-01
Enamine
EN300-1290354-1000mg
2-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}propanamide
2171694-48-5
1000mg
$986.0 2023-10-01

2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}propanamide 関連文献

2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}propanamideに関する追加情報

Professional Introduction to Compound with CAS No. 2171694-48-5 and Product Name: 2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}propanamide

The compound with the CAS number 2171694-48-5 and the product name 2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}propanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of functional groups such as the amino group, the thioether linkage, and the methylfuran moiety contributes to its distinctive chemical properties, making it a subject of intense research interest.

In recent years, there has been a growing emphasis on the development of novel therapeutic agents that can address unmet medical needs. The compound 2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}propanamide has emerged as a promising candidate in this context. Its molecular architecture suggests that it may exhibit bioactivity across multiple pharmacological targets, which is a critical factor in the design of effective drugs. The combination of structural features such as the amino group and the thioether moiety allows for diverse interactions with biological molecules, potentially leading to therapeutic efficacy.

One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with inflammation and pain. Current research indicates that compounds containing similar structural motifs have shown promise in preclinical studies as inhibitors of key enzymes involved in these pathways. The methylfuran group in particular has been identified as a crucial element in enhancing binding affinity and selectivity, which are essential for drug development.

The synthesis of 2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}propanamide involves a series of well-established organic reactions that highlight its synthetic accessibility. The use of readily available starting materials and standard coupling techniques makes it feasible to produce this compound on a scalable basis. This aspect is particularly important for pharmaceutical applications, where large-scale production is often required for clinical trials and commercialization.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. Molecular modeling studies have shown that it can interact with various protein targets, including those involved in metabolic disorders and neurological conditions. These findings are consistent with preliminary experimental data that suggest the compound exhibits inhibitory activity against certain enzymes.

The pharmacokinetic properties of 2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}propanamide are also of significant interest. Studies indicate that it may exhibit favorable solubility and stability under physiological conditions, which are critical factors for drug bioavailability. Additionally, its metabolic profile suggests that it may be processed by standard enzymatic pathways, making it less likely to accumulate in the body and reducing the risk of adverse effects.

In conclusion, the compound with CAS number 2171694-48-5 and the product name 2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}propanamide represents a promising area of research in pharmaceutical chemistry. Its unique molecular structure, potential bioactivity, and favorable pharmacokinetic properties make it an attractive candidate for further investigation. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of novel therapeutic agents.

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